1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl-
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Overview
Description
1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as manganese complexes or copper catalysts, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used in the presence of bases or catalysts.
Major Products: The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1H-Pyrrole, 3-ethyl-2,5-dimethyl-
- 1H-Pyrrole, 3-(phenylmethyl)-2,5-dihydro-1,4-dimethyl-
- 1H-Pyrrole, 3-(diphenylmethyl)-2,4-dimethyl-
Uniqueness: 1H-Pyrrole, 3-(diphenylmethyl)-2,5-dihydro-1,4-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of diphenylmethyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
61334-13-2 |
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Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
3-benzhydryl-1,4-dimethyl-2,5-dihydropyrrole |
InChI |
InChI=1S/C19H21N/c1-15-13-20(2)14-18(15)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,19H,13-14H2,1-2H3 |
InChI Key |
RNNRFGNUQPEDDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(C1)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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